molecular formula C10H11FO2 B15091119 3-(2-Fluoroethoxy)-4-methylbenzaldehyde

3-(2-Fluoroethoxy)-4-methylbenzaldehyde

Cat. No.: B15091119
M. Wt: 182.19 g/mol
InChI Key: WITCBJDMVGRJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoroethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-fluoroethoxy group and a methyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methylbenzaldehyde is reacted with 2-fluoroethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. Catalysts such as phase-transfer catalysts (PTCs) can be employed to enhance the efficiency of the reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: 3-(2-Fluoroethoxy)-4-methylbenzoic acid.

    Reduction: 3-(2-Fluoroethoxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoroethoxy)-4-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates and radiolabeled compounds for imaging studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The fluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: Lacks the fluoroethoxy group, making it less reactive in certain substitution reactions.

    3-(2-Chloroethoxy)-4-methylbenzaldehyde: Similar structure but with a chloroethoxy group instead of fluoroethoxy, leading to different reactivity and biological properties.

    3-(2-Fluoroethoxy)benzaldehyde: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

3-(2-Fluoroethoxy)-4-methylbenzaldehyde is unique due to the presence of both the fluoroethoxy and methyl groups, which confer distinct reactivity and potential biological activities. The fluoroethoxy group enhances its lipophilicity and metabolic stability, while the methyl group can influence its electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(2-fluoroethoxy)-4-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-8-2-3-9(7-12)6-10(8)13-5-4-11/h2-3,6-7H,4-5H2,1H3

InChI Key

WITCBJDMVGRJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.